2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. One common method involves the reaction of 4-(3-oxo-3-(pyrrolidin-1-yl)propyl)phenylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced carbamate derivatives with hydrogenated functional groups.
Substitution: Substituted carbamates with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The pyrrolidine ring and the carbamate moiety play crucial roles in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate: Features a pyrrolidine ring and a carbamate moiety.
2-Chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}urea: Similar structure but with a urea group instead of a carbamate.
2-Chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}amide: Contains an amide group instead of a carbamate.
Uniqueness
The uniqueness of 2-chloroethyl N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21ClN2O3 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
2-chloroethyl N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamate |
InChI |
InChI=1S/C16H21ClN2O3/c17-9-12-22-16(21)18-14-6-3-13(4-7-14)5-8-15(20)19-10-1-2-11-19/h3-4,6-7H,1-2,5,8-12H2,(H,18,21) |
InChI Key |
IHGHLYFGYBPTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.